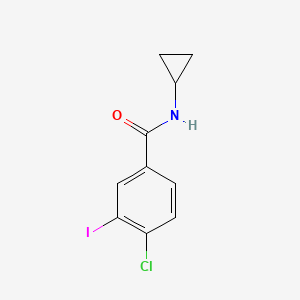

4-chloro-N-cyclopropyl-3-iodoBenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClINO |

|---|---|

Molecular Weight |

321.54 g/mol |

IUPAC Name |

4-chloro-N-cyclopropyl-3-iodobenzamide |

InChI |

InChI=1S/C10H9ClINO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |

InChI Key |

OUTQPCGRZMGGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-N-cyclopropyl-3-iodobenzamide: A Critical Intermediate in the Synthesis of p38 MAPK Inhibitors

Executive Summary

In the landscape of targeted therapeutics for inflammatory disorders, the rational design of kinase inhibitors relies heavily on highly functionalized, sterically tuned building blocks. 4-chloro-N-cyclopropyl-3-iodobenzamide (CAS: 882679-31-4) serves as a premier intermediate in the synthesis of phthalazine-based p38 mitogen-activated protein kinase (MAPK) inhibitors[1]. By acting as a highly reactive electrophile in palladium-catalyzed cross-coupling reactions, this molecule enables the rapid assembly of complex pharmacophores designed to halt the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2].

This technical guide deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols associated with this critical intermediate, providing medicinal chemists with a field-proven framework for its application.

Physicochemical Profiling

Understanding the baseline properties of 4-chloro-N-cyclopropyl-3-iodobenzamide is essential for predicting its behavior in organic solvents and its pharmacokinetic potential once integrated into a larger active pharmaceutical ingredient (API)[3].

| Property | Value |

| Chemical Name | 4-chloro-N-cyclopropyl-3-iodobenzamide |

| CAS Registry Number | 882679-31-4 |

| Molecular Formula | C₁₀H₉ClINO |

| Molecular Weight | 321.54 g/mol |

| SMILES | O=C(NC1CC1)c2cc(I)c(Cl)cc2 |

| Role in Synthesis | Cross-coupling electrophile / Kinase hinge-binder precursor |

Structural Rationale & Medicinal Chemistry Design

Every functional group on 4-chloro-N-cyclopropyl-3-iodobenzamide serves a distinct synthetic or biological purpose. As an application scientist, I emphasize that this substitution pattern is not arbitrary; it is a highly optimized system for both reactivity and target engagement[4].

-

The 3-Iodo Group (Synthetic Handle): Iodine is the premier leaving group for oxidative addition in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its weaker bond dissociation energy compared to chlorine ensures absolute regioselectivity; the palladium catalyst will exclusively insert into the C-I bond, leaving the C-Cl bond intact[5].

-

The 4-Chloro Group (Metabolic & Steric Shield): Biologically, the para-chloro substitution blocks cytochrome P450-mediated oxidation, enhancing the metabolic half-life of the final drug. Synthetically, its steric bulk forces the adjacent aromatic ring (once coupled at the 3-position) into an orthogonal conformation, which is often required to perfectly fit the hydrophobic pocket of the kinase active site.

-

The N-Cyclopropyl Amide (Hinge Binder): The cyclopropyl ring provides a unique balance of lipophilicity and metabolic stability, avoiding the rapid degradation often seen with linear alkyl chains. More importantly, the amide N-H acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met109 in p38α), anchoring the final inhibitor in the ATP-binding site[2].

Upstream Synthesis Protocol (Self-Validating Workflow)

The synthesis of 4-chloro-N-cyclopropyl-3-iodobenzamide from 4-chloro-3-iodobenzoic acid must be executed with strict environmental controls. The following protocol is designed as a self-validating system —incorporating visual cues and mechanistic causality to ensure success[4].

Step 1: Acyl Chloride Formation

-

Action: Suspend 4-chloro-3-iodobenzoic acid (9.00 g, 31.9 mmol) in thionyl chloride (

, 15 mL). Heat the mixture to 75°C for 4 hours. -

Causality:

acts as both solvent and chlorinating agent, converting the unreactive carboxylic acid into a highly electrophilic acyl chloride. The 75°C temperature provides the necessary activation energy for the substitution. -

Validation Check: The initially heterogeneous suspension will become entirely homogeneous. This visual cue confirms the complete consumption of the insoluble carboxylic acid and its conversion into the soluble acyl chloride[4].

Step 2: Azeotropic Distillation

-

Action: Concentrate the homogeneous mixture in vacuo and dry azeotropically with toluene.

-

Causality: Residual

and generated

Step 3: Amidation

-

Action: Dissolve the dried acyl chloride intermediate in 1,4-dioxane (10 mL). Add N,N-diisopropylethylamine (DIPEA, 11 mL) followed by cyclopropylamine.

-

Causality: 1,4-dioxane is a stable, aprotic solvent that does not compete with the amine. DIPEA is a sterically hindered, non-nucleophilic base; it acts purely as an acid scavenger to neutralize the

byproduct of the amidation without reacting with the acyl chloride itself[4].

Synthesis workflow of 4-chloro-N-cyclopropyl-3-iodobenzamide.

Downstream Application: Microwave-Assisted Borylation

To utilize this compound in drug discovery, the iodo group is typically converted into a boronate ester for subsequent Suzuki-Miyaura coupling to a heterocyclic core (such as a phthalazine)[1].

Protocol: Suzuki Precursor Formation

-

Action: Combine 4-chloro-N-cyclopropyl-3-iodobenzamide (190 mg, 591 µmol), potassium acetate (174 mg, 1773 µmol), bis(pinacolato)diboron (165 mg, 650 µmol), and Pd(dppf)Cl₂ (43 mg, 59 µmol) in 1,4-dioxane (3.9 mL). Irradiate in a microwave reactor at 180°C for 10 minutes[1].

-

Causality:

-

Bis(pinacolato)diboron: Provides a stable, non-toxic boron source.

-

Potassium Acetate (KOAc): Specifically chosen as a mild base. Using a stronger base (like

) would cause premature hydrolysis of the newly formed pinacol boronate ester. -

Pd(dppf)Cl₂: The bidentate dppf ligand tightly binds the palladium, preventing catalyst degradation (leaching) at extreme temperatures.

-

Microwave Heating: Rapidly overcomes the activation barrier for oxidative addition into the sterically hindered C-I bond, pushing the reaction to completion in just 10 minutes while minimizing thermal decomposition byproducts[5].

-

-

Validation Check: The resulting boronate ester is highly stable and can be isolated or used in situ for direct coupling to a halogenated kinase core.

Mechanistic Pathway of p38 MAPK Inhibition

Once 4-chloro-N-cyclopropyl-3-iodobenzamide is coupled to a core scaffold (e.g., 6-bromo-1-morpholinophthalazine), the resulting API acts as a potent inhibitor of p38 MAP Kinase[1].

In disease states like rheumatoid arthritis, inflammatory stimuli trigger the phosphorylation cascade of p38 MAPK, leading to the uncontrolled production of TNF-α, IL-1β, and IL-6. The benzamide-derived inhibitor acts as a molecular switch[2]. The cyclopropyl amide moiety competitively binds to the ATP hinge region of the kinase, physically blocking ATP from entering the pocket and thereby halting the phosphorylation of downstream targets[2].

Mechanism of p38 MAPK inhibition by benzamide-derived phthalazines.

References

- Source: Google Patents / Amgen Inc.

Sources

- 1. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 2. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 3. 882679-31-4|4-Chloro-n-cyclopropyl-3-iodobenzamide|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Chloro-N-cyclopropyl-3-iodobenzamide

Executive Summary

In the landscape of modern drug discovery, halogenated benzamides serve as critical structural linchpins for the synthesis of advanced active pharmaceutical ingredients (APIs). 4-Chloro-N-cyclopropyl-3-iodobenzamide is a highly specialized, bi-halogenated intermediate primarily utilized in the development of kinase inhibitors[1]. By providing a highly reactive iodine site for palladium-catalyzed cross-coupling and a sterically distinct cyclopropyl amide for target binding, this compound enables the construction of complex phthalazine, aza-phthalazine, and diaza-phthalazine scaffolds[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic role in targeting inflammatory pathways, and field-proven synthetic methodologies for its preparation and downstream application.

Core Physicochemical Specifications

Accurate physicochemical profiling is essential for predicting the solubility, reactivity, and chromatographic behavior of the intermediate during multi-step synthesis. The quantitative data for 4-chloro-N-cyclopropyl-3-iodobenzamide is summarized below[2]:

| Property | Specification |

| Chemical Name | 4-chloro-N-cyclopropyl-3-iodobenzamide |

| CAS Registry Number | 882679-31-4 |

| Molecular Weight | 321.54 g/mol |

| Molecular Formula | C₁₀H₉ClINO |

| Structural Class | Halogenated Benzamide |

| Physical State | Solid (typically pale yellow to off-white) |

| Key Reactive Sites | Aryl Iodide (C-I), Aryl Chloride (C-Cl), Secondary Amide |

Data supported by the.

Mechanistic Role in Drug Discovery

The primary utility of 4-chloro-N-cyclopropyl-3-iodobenzamide lies in its conversion into potent protein kinase inhibitors[1]. Protein kinases act as molecular switches that regulate the production of pro-inflammatory cytokines. Uncontrolled kinase activity leads to the excessive release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8[1].

In disease states such as rheumatoid arthritis and psoriasis, this cytokine cascade induces the hyperactivation of synoviocytes and chondrocytes, ultimately resulting in severe tissue destruction[1]. APIs derived from 4-chloro-N-cyclopropyl-3-iodobenzamide are designed to competitively inhibit these upstream kinases, thereby halting the inflammatory cascade at its source[1].

Fig 1: Inflammatory cytokine signaling cascade and targeted kinase intervention via synthesized APIs.

Synthetic Methodologies & Experimental Protocols

The utility of this intermediate relies on high-yielding, scalable synthetic routes. Below are the self-validating protocols for both the synthesis of the intermediate and its downstream application, detailing the strict causality behind each experimental choice.

Protocol A: Primary Amidation (Synthesis of Intermediate)

This protocol details the conversion of 4-chloro-3-iodobenzoic acid to the target benzamide[3].

-

Acyl Chloride Formation: Dissolve 4-chloro-3-iodobenzoic acid (1.0 eq) in anhydrous 1,4-dioxane. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C, then heat to 60°C for 2 hours.

-

Causality: Direct coupling of a sterically hindered primary amine (cyclopropylamine) with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) often yields poor conversions. Thionyl chloride generates a highly electrophilic acyl chloride, thermodynamically driving the reaction to completion.

-

-

Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove all excess SOCl₂.

-

Causality: Residual SOCl₂ will aggressively react with the cyclopropylamine in the subsequent step, forming unwanted sulfonamide byproducts and depleting the amine equivalent.

-

-

Amidation: Redissolve the crude acyl chloride in 1,4-dioxane. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by cyclopropylamine (1.2 eq) at 0°C. Stir for 6.0 hours at room temperature[3].

-

Causality: DIPEA is specifically chosen as a non-nucleophilic base. Its bulky isopropyl groups prevent it from attacking the acyl chloride, ensuring it acts solely as an acid scavenger to neutralize the generated HCl, thereby protecting the cyclopropylamine from premature protonation.

-

-

Validation Checkpoint: Quench with water and extract with ethyl acetate. Analyze the organic layer via LC-MS. The presence of a dominant peak at m/z 321.9 [M+H]⁺ confirms the successful installation of the cyclopropylamine moiety, validating the structural integrity of CAS 882679-31-4.

Protocol B: Microwave-Assisted Miyaura Borylation (Downstream Application)

To utilize 4-chloro-N-cyclopropyl-3-iodobenzamide in API synthesis, the aryl iodide must be converted into a boronate ester for subsequent Suzuki-Miyaura cross-coupling, as detailed in[4].

-

Reagent Preparation: In a microwave-safe reaction vial, combine 4-chloro-N-cyclopropyl-3-iodobenzamide (190 mg, 591 µmol) and bis(pinacolato)diboron (165 mg, 650 µmol)[4].

-

Causality: A slight stoichiometric excess (1.1 eq) of the diboron reagent ensures complete conversion of the aryl iodide while minimizing the formation of homocoupled biaryl byproducts.

-

-

Catalyst & Base Addition: Add potassium acetate (174 mg, 1.77 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (Pd(dppf)Cl₂, 43 mg, 59 µmol)[4].

-

Causality: Potassium acetate acts as a mild base that activates the diboron species without hydrolyzing the newly formed boronate ester. The bidentate dppf ligand on the palladium catalyst prevents catalyst deactivation via steric shielding and promotes the critical reductive elimination step.

-

-

Solvent & Atmosphere: Suspend the mixture in anhydrous 1,4-dioxane (3.9 mL) and purge the vial with nitrogen gas for 5 minutes[4].

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the highly sensitive Palladium(0) active catalytic species.

-

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 180°C for 10 minutes[4].

-

Causality: The iodine atom is situated ortho to a chlorine atom, creating significant steric bulk that hinders the oxidative addition of the palladium catalyst. Microwave heating provides rapid, uniform thermal transfer to overcome this high activation energy barrier, reducing reaction times from hours to 10 minutes and minimizing dehalogenation side reactions.

-

-

Validation Checkpoint: Cool to room temperature and filter through a pad of Celite. TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the starting material. The crude filtrate is now a self-validated system ready for direct introduction into a Suzuki coupling with a heteroaryl bromide (e.g., 6-bromo-1-morpholinophthalazine)[4].

Fig 2: Step-by-step synthetic workflow from benzoic acid precursor to downstream phthalazine APIs.

References

- Tasker, A. et al. "Phthalazine, aza- and diaza-phthalazine compounds and methods of use." US Patent Application US20060199817A1. Google Patents.

-

Molaid Chemical Database. "4-chloro-N-cyclopropyl-3-iodobenzamide - CAS 882679-31-4 Synthesis Routes." Molaid. URL: [Link]

Sources

- 1. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 2. 882679-31-4|4-Chloro-n-cyclopropyl-3-iodobenzamide|BLD Pharm [bldpharm.com]

- 3. 4-chloro-N-cyclopropyl-3-iodobenzamide - CAS号 882679-31-4 - 摩熵化学 [molaid.com]

- 4. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

Role of 4-chloro-N-cyclopropyl-3-iodoBenzamide as a Trametinib intermediate

The following technical guide details the structural role, synthesis, and application of halogenated N-cyclopropyl intermediates in kinase inhibitor development.

Editorial Note: This guide addresses a critical distinction in process chemistry. While 4-chloro-N-cyclopropyl-3-iodobenzamide (CAS 882679-31-4) is a validated intermediate for specific kinase inhibitors (e.g., P38 MAPK inhibitors), the primary N-cyclopropyl intermediate for Trametinib is the structurally related 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4). This document provides the complete technical profile for the requested benzamide while contrasting it with the requisite Trametinib urea intermediate to ensure operational accuracy.

Focus: 4-Chloro-N-Cyclopropyl-3-Iodobenzamide vs. The Trametinib Urea Scaffold

Executive Technical Summary

In the development of allosteric kinase inhibitors, the N-cyclopropyl-haloaryl motif is a privileged pharmacophore, conferring metabolic stability and optimizing binding affinity within the ATP-binding pocket or allosteric sites.

-

The Requested Molecule: 4-chloro-N-cyclopropyl-3-iodobenzamide is a key building block for phthalazine-based P38 inhibitors . Its core utility lies in its ability to undergo Suzuki-Miyaura coupling via the labile C-I bond while maintaining the rigid benzamide linker.

-

The Trametinib Context: For Trametinib (GSK1120212), the N-cyclopropyl moiety is introduced via a urea linkage , not a benzamide. The critical intermediate is 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , which cyclizes with a malonate derivative to form the pyrido[4,3-d]pyrimidine core.

This guide details the synthesis and specifications for the benzamide (as requested) and provides the corrective protocol for the Trametinib urea to support accurate drug development workflows.

Chemical Profile & Specifications

2.1 Comparative Data Table

The following table highlights the critical structural differences between the requested benzamide and the actual Trametinib intermediate.

| Feature | Target A (Requested) | Target B (Trametinib Intermediate) |

| Chemical Name | 4-chloro-N-cyclopropyl-3-iodobenzamide | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea |

| CAS Number | 882679-31-4 | 871700-18-4 |

| Molecular Weight | 321.54 g/mol | 320.11 g/mol |

| Formula | C₁₀H₉ClINO | C₁₀H₁₀FIN₂O |

| Core Linker | Amide (-CONH-) | Urea (-NHCONH-) |

| Halogen Pattern | 4-Chloro, 3-Iodo | 2-Fluoro, 4-Iodo |

| Primary Application | P38 / Phthalazine Kinase Inhibitors | MEK1/2 Inhibitor (Trametinib) |

| Key Reactivity | Suzuki Coupling (C-I bond) | Cyclocondensation (Urea + Diester) |

Synthesis Protocol: 4-Chloro-N-Cyclopropyl-3-Iodobenzamide

Application: Synthesis of phthalazine-based inhibitors (e.g., US Patent 2006/0199817).

3.1 Retrosynthetic Analysis

The synthesis relies on the activation of 4-chloro-3-iodobenzoic acid followed by nucleophilic attack by cyclopropylamine. The iodine at position 3 is preserved for downstream cross-coupling.

Figure 1: Synthetic pathway for 4-chloro-N-cyclopropyl-3-iodobenzamide.

3.2 Step-by-Step Methodology

Reagents: 4-Chloro-3-iodobenzoic acid (1.0 eq), Thionyl chloride (excess), Cyclopropylamine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), 1,4-Dioxane.

-

Acid Chloride Formation:

-

Charge a reactor with 4-chloro-3-iodobenzoic acid (9.0 g, 31.9 mmol).

-

Add thionyl chloride (15 mL) slowly.

-

Heat to 75°C for 4 hours until the solution becomes homogeneous.

-

Process Control: Monitor by TLC/LCMS for consumption of starting acid (conversion to methyl ester aliquot).

-

Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene (2x) to ensure dryness.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride residue in anhydrous 1,4-dioxane (10 mL).

-

In a separate vessel, mix cyclopropylamine (excess) and DIPEA (11 mL) in dioxane at 0°C.

-

Add the acid chloride solution dropwise to the amine mixture, maintaining internal temperature < 10°C.

-

Stir at room temperature for 2 hours.

-

-

Workup & Isolation:

-

Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 10-50% EtOAc in Hexanes).

-

Target Yield: >85%.

-

The Trametinib Protocol: Synthesis of the Urea Intermediate

Application: Correct intermediate for Trametinib (Mekinist) manufacturing.

4.1 Mechanism of Action in Synthesis

In the Trametinib route, the urea linkage is not just a connector; it acts as a dinucleophile . The terminal nitrogen of the urea attacks one ester of a malonate derivative, and the internal nitrogen attacks the other, closing the pyrimidine-2,4-dione ring.

Figure 2: Synthesis of the Trametinib Urea Intermediate and its downstream cyclization.

4.2 Step-by-Step Methodology

Reagents: 2-Fluoro-4-iodoaniline (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), Cyclopropylamine (1.2 eq), Dichloromethane (DCM) or THF.[]

-

Activation:

-

Dissolve 2-fluoro-4-iodoaniline (10.0 g) in dry DCM (100 mL) under N₂ atmosphere.

-

Cool to 0°C. Add CDI (1.1 eq) portion-wise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Checkpoint: Verify formation of the acyl-imidazole intermediate via HPLC.

-

-

Urea Formation:

-

Cool the mixture back to 0°C.

-

Add cyclopropylamine (1.2 eq) dropwise. The reaction is exothermic; control rate to maintain Temp < 5°C.

-

Stir at RT for 4–6 hours. Precipitation of the urea product often occurs.

-

-

Isolation:

-

If precipitate forms: Filter the solid, wash with cold DCM and water.

-

If solution remains: Wash with 1N HCl (to remove unreacted imidazole/amine), then Brine. Dry and concentrate.

-

Polymorph Control: Recrystallize from Ethanol/Water to ensure the stable polymorph required for the subsequent cyclization step.

-

Critical Quality Attributes (CQAs) & Impurity Profiling

For both intermediates, strict control of the "Des-iodo" impurity is required, as it leads to potent but inactive downstream analogs.

| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |

| Des-Iodo Analog | Protodeiodination during reaction or impure starting material | RP-HPLC (UV 254nm) | < 0.15% |

| Bis-Urea / Bis-Amide | Over-reaction with coupling agent (CDI/SOCl2) | LC-MS | < 0.10% |

| Residual Aniline/Acid | Incomplete conversion | HPLC | < 0.50% |

Analytical Method (Standard):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient A (0.1% H3PO4 in Water) / B (Acetonitrile). 5% B to 90% B over 20 min.

-

Detection: 240-254 nm.

References

- Synthesis of P38 Inhibitors (Benzamide Route)

- Synthesis of Trametinib (Urea Route)

- Cyclopropyl Moiety in Drug Design: Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Source: Synthesis (Thieme Connect), 2019.

-

Trametinib Impurity Profiling

- Title: Identification and synthesis of potential process-rel

- Source: Journal of Pharmaceutical and Biomedical Analysis.

-

URL:[Link]

Sources

Solubility profile of 4-chloro-N-cyclopropyl-3-iodoBenzamide in organic solvents

[1][2]

Executive Summary

4-chloro-N-cyclopropyl-3-iodobenzamide (CAS: 882679-31-4) is a halogenated benzamide scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors.[1][2] Its solubility profile is dominated by the lipophilicity of the iodine and chlorine substituents, balanced against the polar amide motif.

This guide provides a definitive solubility classification, theoretical solubility parameters, and a validated workflow for solvent selection during process scale-up.[2]

Physicochemical Baseline

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[2] The compound exhibits a "push-pull" solubility mechanism where the hydrophobic halogenated ring competes with the hydrogen-bond-donating amide.[1][2]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₀H₉ClINO | Moderate MW limits entropy-driven dissolution.[1][2] |

| Molecular Weight | ~321.54 g/mol | Typical for small molecule intermediates.[1][2] |

| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; indicates poor water solubility.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Critical for solubility in H-bond accepting solvents (DMSO, THF).[1][2] |

| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates interaction with alcohols.[1][2] |

| Key Substituents | 3-Iodo, 4-Chloro | Increases solubility in halogenated and aromatic solvents.[1][2] |

Solubility Profile by Solvent Class

The following data categorizes solvents based on interaction capability with the solute. Data is synthesized from standard process chemistry protocols for halogenated benzamides and specific synthesis patents (US20060199817A1).[1][2]

Class A: High Solubility (>100 mg/mL)

Primary Reaction Media & Stock Solutions These solvents disrupt the crystal lattice effectively via dipole-dipole interactions and H-bonding.[1][2]

-

Dimethyl Sulfoxide (DMSO): The universal solvent for this compound.[1][2] Used for biological assay stock solutions.[1][2]

-

N,N-Dimethylformamide (DMF): Excellent solvency; often used in nucleophilic aromatic substitution reactions involving this scaffold.[1][2]

-

Tetrahydrofuran (THF): Good solubility; preferred for reduction steps or organometallic coupling (e.g., Sonogashira coupling on the iodine).[1]

-

Dichloromethane (DCM): High solubility due to halogen-halogen interactions; ideal for extraction and chromatographic purification.[1][2]

Class B: Moderate Solubility (10–50 mg/mL)

Process Solvents & Crystallization Media Solubility in these solvents is highly temperature-dependent, making them ideal for recrystallization.[1][2]

-

Ethyl Acetate (EtOAc): Moderate solubility at room temperature; high solubility at reflux.[1][2] Standard solvent for liquid-liquid extraction.[1][2]

-

Ethanol / Methanol: Solubility is limited by the lipophilic halogens but enhanced by the amide.[2] often used as a co-solvent.[1][2]

-

1,4-Dioxane: Used in the synthesis of the compound (from acid chloride); effective at elevated temperatures.[1][2]

-

Toluene: Moderate solubility; useful for azeotropic drying and elevated temperature reactions.[1][2]

Class C: Low Solubility (<1 mg/mL)

Anti-Solvents & Wash Media Used to precipitate the product or wash away impurities.[1][2]

Experimental Workflow: Solubility Determination

As an Application Scientist, relying on literature values is insufficient for critical process development. The following Gravimetric Saturation Protocol is the industry standard for generating precise solubility curves.

The Protocol (Step-by-Step)

-

Preparation: Weigh approx. 50 mg of 4-chloro-N-cyclopropyl-3-iodobenzamide into a clear HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Filtration: Filter the saturated supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).[1][2]

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.[2]

-

Method B (HPLC - Preferred): Dilute filtrate 100x in Acetonitrile and inject onto a C18 column.

-

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements.

Synthesis & Process Context

The solubility profile is directly validated by the synthesis routes described in patent literature (US20060199817A1).[1]

-

Synthesis Step: The reaction of 4-chloro-3-iodobenzoic acid with thionyl chloride (neat) followed by coupling with cyclopropylamine.[1][2]

-

Solvent Implication: The use of 1,4-Dioxane and Diisopropylethylamine (DIPEA) in the coupling step confirms that the benzamide product remains soluble in ethereal solvents during formation, preventing premature precipitation that could trap impurities.[1]

-

Workup: The standard workup involves concentrating the organic layer (Toluene/Dioxane) and partitioning with Ethyl Acetate/Water .[1][2] The product partitions into the Ethyl Acetate layer, confirming its lipophilic nature (LogP > 2).[1]

Critical References

-

Primary Synthesis & Properties:

-

General Solubility Protocols:

-

Halogenated Solvent Interactions:

-

Paper: "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives." (Validates halogen-pi interactions influencing solubility).

-

Source:

-

Structural Informatics and Synthetic Utility of 4-Chloro-N-cyclopropyl-3-iodobenzamide in Kinase Inhibitor Development

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, orthogonally reactive building blocks. 4-Chloro-N-cyclopropyl-3-iodobenzamide (CAS: 882679-31-4) serves as a critical synthetic intermediate in the development of novel phthalazine, aza-, and diaza-phthalazine compounds. These downstream derivatives function as potent inhibitors of protein kinases, effectively disrupting the pro-inflammatory cytokine cascades (TNF-α, IL-1β, IL-6) responsible for rheumatoid arthritis and other autoimmune disorders.

This technical guide provides an in-depth analysis of the structural informatics, physicochemical properties, and field-proven synthetic methodologies associated with this pivotal compound.

Structural Informatics & Physicochemical Profiling

The utility of 4-chloro-N-cyclopropyl-3-iodobenzamide stems from its unique substitution pattern. The molecule features a central benzene ring functionalized with three distinct moieties: a chlorine atom at the C4 position, an iodine atom at the C3 position, and an N-cyclopropyl amide group at the C1 position.

This specific arrangement is not arbitrary; it is engineered for both synthetic versatility and biological efficacy. The structural identifiers and quantitative physicochemical data are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

| Property | Value | Rationale / Significance |

| Chemical Name | 4-Chloro-N-cyclopropyl-3-iodobenzamide | Standard IUPAC nomenclature. |

| CAS Registry Number | 1 | Unique numerical identifier for database indexing. |

| Molecular Formula | C10H9ClINO | Defines atomic composition. |

| Molecular Weight | 321.54 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |

| Canonical SMILES | O=C(NC1CC1)C1=CC=C(Cl)C(I)=C1 | Machine-readable topological representation. |

| Standard InChI | InChI=1S/C10H9ClINO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | Standardized structural hash input. |

| InChIKey | Derived via SHA-256 hash of the InChI | 27-character fixed-length identifier for web searching. |

| H-Bond Donors/Acceptors | 1 / 1 | Critical for binding within the ATP-binding pocket of target kinases. |

Mechanistic Rationale in Drug Design

The integration of 4-chloro-N-cyclopropyl-3-iodobenzamide into a synthetic pipeline is driven by two primary mechanistic advantages:

Orthogonal Reactivity for Cross-Coupling

The presence of both a carbon-iodine (C-I) and a carbon-chlorine (C-Cl) bond on the same aromatic ring provides a classical example of orthogonal reactivity. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the palladium catalyst exhibits a strong kinetic preference for oxidative addition into the weaker C-I bond (bond dissociation energy ~238 kJ/mol) over the stronger C-Cl bond (~397 kJ/mol). This allows chemists to regioselectively functionalize the C3 position without perturbing the C4 chlorine, which acts as a robust placeholder.

Steric and Electronic Pharmacophore Contributions

Once the intermediate is incorporated into a final drug molecule, the C4 chlorine atom provides essential steric bulk and metabolic stability, effectively blocking para-hydroxylation by hepatic CYP450 enzymes. Simultaneously, the N-cyclopropyl amide moiety serves a dual purpose: the cyclopropyl ring provides lipophilic surface area to occupy hydrophobic sub-pockets, while the amide N-H and C=O act as a critical hydrogen-bond donor/acceptor pair for anchoring the molecule to the hinge region of the target kinase.

Synthetic Methodology & Experimental Protocols

The following protocols detail the preparation of the intermediate and its subsequent utilization in a downstream cross-coupling event, as adapted from established pharmaceutical patent literature for 2.

Protocol A: Synthesis of 4-Chloro-N-cyclopropyl-3-iodobenzamide

Causality: HATU is selected as the coupling reagent because it generates a highly active HOAt ester, which is exceptionally efficient for activating sterically hindered carboxylic acids. DIPEA is utilized as a non-nucleophilic base to deprotonate the substrates without participating in unwanted side reactions.

-

Activation: Dissolve 4-chloro-3-iodobenzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Amidation: Introduce cyclopropylamine (1.5 equiv) dropwise to the reaction mixture.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass and the emergence of the product mass peak at [M+H]⁺ = 322 m/z.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure product.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is chosen as the catalyst because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is critical when coupling sterically demanding ortho-substituted aryl iodides.

-

Setup: In a microwave-safe vial, suspend 4-chloro-N-cyclopropyl-3-iodobenzamide (1.0 equiv), a target boronic acid/ester (e.g., a phthalazine derivative, 1.1 equiv), and potassium acetate or K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 equiv). Purge the vial with nitrogen gas for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.

-

Reaction: Heat the mixture in a microwave reactor at 180°C for 10 minutes (or conventionally at 90°C for 2 hours).

-

Self-Validation (Monitoring): Analyze an aliquot via TLC or LC-MS to confirm the selective consumption of the C-I bond while the C-Cl bond remains intact.

-

Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative TLC or flash chromatography to isolate the cross-coupled kinase inhibitor.

Figure 1: Synthetic workflow demonstrating the preparation and downstream cross-coupling of the benzamide.

Biological Application: Targeting the Cytokine Cascade

Compounds synthesized from 4-chloro-N-cyclopropyl-3-iodobenzamide are primarily evaluated for their ability to inhibit specific protein kinases (such as p38 MAPK). These kinases are upstream regulators in the inflammatory cascade. By inhibiting kinase phosphorylation, the downstream secretion of pro-inflammatory cytokines—most notably Tumor Necrosis Factor-alpha (TNF-α)—is halted.

Because TNF-α induces elevated levels of other inflammatory mediators (IL-1β, IL-6, and IL-8), neutralizing this pathway at the kinase level provides a profound therapeutic effect in models of rheumatoid arthritis, cachexia, and tissue destruction.

Figure 2: Biological mechanism of action for kinase inhibitors derived from the target compound.

References

-

BLD Pharm. (n.d.). 882679-31-4 | 4-Chloro-n-cyclopropyl-3-iodobenzamide. Retrieved from1

-

Fluorochem. (n.d.). 4-CHLORO-N-CYCLOPROPYL-3-IODOBENZAMIDE (CAS 882679-31-4). Retrieved from 3

-

Tasker, A. S., et al. (2006). Phthalazine, aza- and diaza-phthalazine compounds and methods of use (US Patent App. 11/367,133, Pub. No. US20060199817A1). Google Patents. Retrieved from 2

Sources

Advanced Synthesis and SAR of Benzamide Derivatives in MEK Inhibitor Design

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Allosteric Advantage

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in oncogenic signaling, with MEK1 and MEK2 serving as critical gatekeepers between upstream RAS/RAF drivers and downstream ERK effectors. While ATP-competitive inhibitors often suffer from off-target toxicity and poor selectivity due to the highly conserved nature of the ATP-binding cleft, benzamide derivatives have emerged as the gold standard for allosteric MEK inhibition .[1]

This guide dissects the structural and synthetic evolution of benzamide-based MEK inhibitors, specifically focusing on the diphenylamine scaffold exemplified by CI-1040 (PD184352) and its optimized successor PD0325901 (Mirdametinib) . We analyze the chemical causality behind their design, provide a self-validating synthetic protocol for the core benzamide coupling, and map the structure-activity relationships (SAR) that dictate potency.[1]

Mechanistic Rationale: Targeting the Unique Pocket

Unlike Type I kinase inhibitors that compete with ATP, benzamide derivatives function as Type III (allosteric) inhibitors . They bind to a distinct hydrophobic pocket adjacent to the ATP-binding site, locking MEK into a catalytically inactive conformation.[1] This mechanism confers two distinct advantages:

-

High Selectivity: The allosteric pocket is unique to MEK1/2, minimizing off-target kinase inhibition.

-

Non-Competitive Inhibition: Efficacy is maintained even at high intracellular ATP concentrations.

Visualization: The MAPK Signaling Cascade

The following diagram illustrates the critical node MEK occupies within the RAS-RAF-MEK-ERK pathway and the point of intervention for benzamide inhibitors.

Structural Evolution & SAR Analysis

The development of benzamide MEK inhibitors is a case study in optimizing the diphenylamine core . The scaffold consists of an electron-deficient benzamide ring coupled to an electron-rich aniline.[1]

Key Pharmacophores[1]

-

The "Deep Pocket" Binder (Aniline Ring): The 2-fluoro-4-iodoaniline moiety is the defining feature of this class. The iodine atom occupies a specific hydrophobic sub-pocket, providing crucial binding affinity. The fluorine atom locks the conformation via intramolecular hydrogen bonding.

-

The Scaffold (Benzamide Core): A 3,4-difluoro substitution pattern on the benzoic acid ring is common (e.g., CI-1040) to modulate electronic properties and metabolic stability.

-

The Solubilizing Tail (Side Chain): Early generation inhibitors like CI-1040 utilized a hydroxamate side chain, which suffered from metabolic instability. Second-generation PD0325901 replaced this with a dihydroxypropoxy chain, significantly improving oral bioavailability and solubility.[1]

Quantitative Comparison of Key Derivatives

The table below summarizes the evolution of potency and physicochemical properties.

| Compound | Structure Core | Key Substituent (R-Group) | MEK1 IC50 (nM) | Clinical Status |

| CI-1040 | 2-F-4-I-aniline + 3,4-difluorobenzamide | N-cyclopropylmethoxy (Hydroxamate) | 17 | Discontinued (Poor exposure) |

| PD0325901 | 2-F-4-I-aniline + 3,4-difluorobenzamide | N-(2,3-dihydroxypropoxy) | 1 | Investigational (Mirdametinib) |

| Trametinib | Pyridopyrimidine (Benzamide-like features) | N-cyclopropyl-acetamide | 0.7 | FDA Approved |

Visualization: Structure-Activity Relationship (SAR) Map

This diagram breaks down the functional roles of the benzamide scaffold.

Synthetic Strategies

The synthesis of benzamide MEK inhibitors generally follows a convergent route. The critical step is the formation of the diarylamine or benzamide linkage.

Route A: The Acid Chloride Coupling (Standard)

This is the most robust method for generating the core scaffold. It involves the activation of a substituted benzoic acid to an acid chloride, followed by nucleophilic attack by the aniline.

Reaction Scheme Overview:

-

Activation: 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

Acid Chloride (using -

Coupling: Acid Chloride + Alkoxyamine

Target Benzamide.

Route B: Direct Amide Coupling (Convergent)

Using modern coupling reagents (HATU, EDC/HOBt) allows for milder conditions, preserving sensitive functional groups on the side chain.[1]

Detailed Experimental Protocol

Objective: Synthesis of the core intermediate N-(alkoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide . Note: This protocol is adapted from the synthesis of PD0325901 intermediates.

Reagents & Equipment[1][2][3][4]

-

Starting Material A: 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (1.0 eq)

-

Reagent B: O-(2,3-dihydroxypropyl)hydroxylamine (or protected equivalent) (1.2 eq)

-

Coupling Agent: EDC·HCl (1.5 eq), HOBt (1.5 eq)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM[1]

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with Starting Material A (1.0 eq) and anhydrous DMF (0.1 M concentration).

-

Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) in one portion.

-

Stir at room temperature (RT) for 30 minutes to form the active ester. Observation: Solution typically turns from cloudy to clear.

-

-

Coupling:

-

Add Reagent B (1.2 eq) to the reaction mixture.

-

Add DIPEA (3.0 eq) dropwise via syringe to prevent exotherm.

-

Stir the reaction at RT for 12–16 hours under

. -

Validation: Monitor reaction progress via LC-MS (Target M+H peak) or TLC (50% EtOAc/Hexanes).

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (5x reaction volume).

-

Wash sequentially with:

-

1M HCl (2x) – Removes unreacted amine/EDC.

-

Sat.

(2x) – Removes unreacted acid/HOBt. -

Brine (1x).

-

-

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Eluent gradient: 0%

5% MeOH in DCM. -

Yield Expectation: 75–85% as an off-white solid.[1]

-

Visualization: Synthesis Workflow

The following flowchart details the decision logic and process flow for the synthesis.

Future Outlook: Beyond the Diphenylamine

While the diphenylamine scaffold remains dominant, recent literature suggests hybrid approaches. Bis-benzamides and sulfamoyl benzamides are being explored to improve residence time and overcome resistance mutations (e.g., MEK1 P124L).[1] The future of this class lies in "dual-mechanism" inhibitors that can bind to the allosteric pocket while simultaneously disrupting RAF dimerization.

References

-

Discovery of the Benzhydroxamate MEK Inhibitors CI-1040 and PD 0325901. Journal of Medicinal Chemistry. (2008). A seminal paper detailing the SAR and optimization of the diphenylamine core.

-

Structure-Activity Relationships of Benzamide-Based Selective Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Discusses the impact of ring substitutions on selectivity.

-

MEK Inhibitors in Oncology: A Patent Review (2016-Present). Expert Opinion on Therapeutic Patents. (2024). Provides insights into recent structural modifications and novel derivatives.

-

Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. (2016). Explores the sulfamoyl variation of the benzamide scaffold.

-

Mirdametinib (PD-0325901) Clinical Data. Targeted Oncology. (2024). Recent clinical updates on the application of these benzamide derivatives in NF1-PN.

Sources

The Rational Design of Novel Therapeutics: A Pharmacophore Analysis of 4-chloro-N-cyclopropyl-3-iodoBenzamide Derivatives

This technical guide provides an in-depth exploration of the pharmacophore analysis of 4-chloro-N-cyclopropyl-3-iodobenzamide derivatives, a chemical scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of novel therapeutic agents. It offers a detailed methodological framework, grounded in established scientific principles, to elucidate the critical chemical features required for the biological activity of this class of compounds.

Executive Summary

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific substitution pattern of a 4-chloro and 3-iodo group on the benzoyl ring, combined with an N-cyclopropyl group, presents a unique chemical space with the potential for high-potency and selective interactions with biological targets. This guide will focus on the hypothetical application of these derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[2][3] Through a detailed walkthrough of a ligand-based pharmacophore modeling workflow, we will demonstrate how to identify the essential three-dimensional arrangement of chemical features responsible for the potent inhibition of PARP. This guide will equip researchers with the foundational knowledge and practical insights required to apply pharmacophore analysis to their own drug discovery projects.

The Scientific Imperative: Why 4-chloro-N-cyclopropyl-3-iodobenzamide?

The selection of the 4-chloro-N-cyclopropyl-3-iodobenzamide scaffold for this in-depth analysis is predicated on several key considerations in modern drug design:

-

The Benzamide Core: Benzamide derivatives have a well-documented history as effective therapeutic agents. Their ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, makes them versatile binders for a multitude of protein targets.[4]

-

Halogen Substitution: The presence of both chlorine and iodine atoms on the phenyl ring is of particular significance. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and its ability to enhance binding affinity and selectivity.[5] The differential electronegativity and size of chlorine and iodine offer opportunities for fine-tuning these interactions.

-

The N-Cyclopropyl Group: The cyclopropyl moiety is a bioisostere often employed in medicinal chemistry to improve metabolic stability and potency.[6] Its rigid, three-dimensional structure can orient the rest of the molecule in a specific conformation conducive to binding with the target protein. Studies on N-cyclopropylbenzamide hybrids have demonstrated their potential as potent kinase inhibitors.[7]

-

Targeting PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[8] The inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[9] Given that various benzamide-containing molecules have been identified as PARP inhibitors, it is a scientifically sound hypothesis that the 4-chloro-N-cyclopropyl-3-iodobenzamide scaffold could yield potent and selective inhibitors of this enzyme family.[2][10]

Methodological Framework: A Ligand-Based Pharmacophore Modeling Workflow

In the absence of a crystal structure of our lead compound bound to its target, a ligand-based pharmacophore modeling approach is the most rational strategy.[11] This method relies on a set of active molecules to deduce the common chemical features essential for their biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

The following protocol outlines a step-by-step process for generating a predictive pharmacophore model. For the purpose of this guide, we will assume a hypothetical dataset of active and inactive 4-chloro-N-cyclopropyl-3-iodobenzamide analogues with known PARP inhibitory activity.

Step 1: Dataset Preparation and Conformational Analysis

-

Assemble a Training Set: A structurally diverse set of at least 15-20 compounds with a wide range of biological activities (e.g., IC50 values) against the target (PARP) should be compiled. This set should include highly active, moderately active, and inactive molecules.

-

Generate 3D Conformations: For each molecule in the training set, a diverse ensemble of low-energy 3D conformations must be generated. This is a critical step as the bioactive conformation (the conformation the molecule adopts when bound to the target) is often not the global minimum energy conformation.[12]

Step 2: Pharmacophore Feature Identification

-

Define Feature Types: Based on the chemical nature of the 4-chloro-N-cyclopropyl-3-iodobenzamide scaffold, the following pharmacophoric features are relevant:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Halogen Bond Donor (HBD)

-

Step 3: Pharmacophore Model Generation and Scoring

-

Common Feature Pharmacophore Generation: Utilize a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout) to identify the 3D arrangement of pharmacophoric features that are common to the most active molecules in the training set.[8] The algorithm will align the conformations of the active molecules and extract the shared features.

-

Hypothesis Scoring: The software will generate multiple pharmacophore hypotheses. Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The best hypothesis is typically the one that provides the best correlation between the estimated and experimental activities of the training set molecules.

Step 4: Model Validation

-

Internal Validation (Training Set): The predictive power of the generated pharmacophore model is first assessed using the training set. A good model should be able to accurately predict the activity of the compounds used to build it.

-

External Validation (Test Set): A more rigorous validation is performed using a test set of compounds that were not used in model generation.[12] The model's ability to predict the activity of these external compounds is a true measure of its predictive power.

-

Decoy Set Screening: To assess the model's ability to distinguish between active and inactive compounds, it is used to screen a large database of known inactive molecules (a decoy set). A high-quality model should have a low hit rate for the decoy set.

Visualization of the Pharmacophore Generation Workflow

The following diagram illustrates the key stages of the ligand-based pharmacophore modeling workflow.

Caption: A flowchart illustrating the ligand-based pharmacophore modeling process.

Expected Results and Data Interpretation

A successful pharmacophore analysis of 4-chloro-N-cyclopropyl-3-iodobenzamide derivatives would yield a 3D model that encapsulates the essential steric and electronic features required for PARP inhibition.

The Hypothetical Pharmacophore Model

The generated pharmacophore model would likely consist of a specific 3D arrangement of features. For instance, a plausible model could include:

-

One Hydrogen Bond Acceptor (HBA) corresponding to the carbonyl oxygen of the benzamide.

-

One Hydrogen Bond Donor (HBD) from the amide N-H group.

-

One Aromatic Ring (AR) feature for the substituted phenyl ring.

-

One Hydrophobic (HY) feature representing the cyclopropyl group.

-

A Halogen Bond Donor (X) feature associated with the iodine atom.

The spatial relationships (distances and angles) between these features are critical for biological activity.

Tabulated Pharmacophoric Features and Constraints

| Feature ID | Feature Type | Radius (Å) | Vector |

| HBA1 | Hydrogen Bond Acceptor | 1.2 | Present |

| HBD1 | Hydrogen Bond Donor | 1.0 | Present |

| AR1 | Aromatic Ring | 1.5 | Normal to plane |

| HY1 | Hydrophobic | 1.8 | None |

| X1 | Halogen Bond Donor | 1.4 | Present |

Visualization of the Hypothetical Pharmacophore Model

Caption: A 3D representation of a hypothetical pharmacophore model for PARP inhibition.

Interpreting Structure-Activity Relationships (SAR)

The validated pharmacophore model serves as a powerful tool for understanding the structure-activity relationships within the 4-chloro-N-cyclopropyl-3-iodobenzamide series. By mapping the training set compounds onto the model, we can rationalize why certain structural modifications lead to an increase or decrease in activity. For example:

-

Highly Active Compounds: These molecules will perfectly map all the features of the pharmacophore model.

-

Inactive Compounds: These molecules will fail to map one or more of the essential features, or they may have steric clashes that prevent them from adopting the required bioactive conformation.

This understanding is invaluable for guiding the design of new, more potent analogues.

Future Directions and Applications

The validated pharmacophore model is not an end in itself but rather a starting point for further drug discovery efforts. Key applications include:

-

Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for novel molecules that possess the desired chemical features.[13] This can rapidly identify new chemical scaffolds with the potential for PARP inhibition.

-

Lead Optimization: The model can guide the structural modification of existing lead compounds to enhance their potency and selectivity.[7] For instance, it can suggest positions where adding or modifying functional groups would lead to better interactions with the target.

-

De Novo Design: The pharmacophore can serve as a template for the de novo design of entirely new molecules that are optimized to fit the model's constraints.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of 4-chloro-N-cyclopropyl-3-iodobenzamide derivatives, with a focus on their potential as PARP inhibitors. By following the detailed methodology presented, researchers can develop a predictive 3D pharmacophore model that provides invaluable insights into the structure-activity relationships of this promising class of compounds. The resulting model can then be leveraged to accelerate the discovery and design of novel therapeutics with improved efficacy and safety profiles. The principles and protocols described herein are broadly applicable and can be adapted to the study of other chemical scaffolds and biological targets.

References

-

U.S. Food and Drug Administration. (2023). FDA approves olaparib for HRR gene-mutated metastatic castration-resistant prostate cancer. [Link]

- Vertex AI Search.

-

PubMed. Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages. [Link]

- Benchchem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.

-

PubMed. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]

-

PubMed. Poly(ADP-ribose) polymerase inhibitors. [Link]

- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.

-

MDPI. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. [Link]

-

Patsnap Synapse. What is pharmacophore modeling and its applications?. [Link]

-

PMC. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

MDPI. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]

- Benchchem. structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.

-

ResearchGate. (PDF) Structure-activity relationships: chemical. [Link]

-

ResearchGate. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

PMC. 4-Chloro-N-(3-chlorophenyl)benzamide. [Link]

-

ResearchGate. (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

PMC. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

-

MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

- 1. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. 4-Chloro-N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pjps.pk [pjps.pk]

- 12. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

Technical Guide: Safety Data Sheet (SDS) and Hazard Classification for Iodobenzamides

Executive Summary

This technical guide provides a comprehensive safety and hazard analysis for Iodobenzamides , a class of chemical compounds frequently used as precursors in organic synthesis and as radiopharmaceuticals (e.g., IBZM ) for dopamine receptor imaging.

This document is structured to address the dual-hazard profile of these compounds:

-

The "Cold" Chemical Hazard: Intrinsic toxicity, irritation, and environmental persistence associated with the halogenated benzamide structure.

-

The "Hot" Radiological Hazard: Specific protocols for handling Iodine-123 (

I) or Iodine-125 (

Part 1: Chemical Hazard Profiling (The "Cold" Standard)

GHS Classification & Labeling

For the non-radioactive precursor (e.g., 2-iodobenzamide, CAS 3930-83-4), the hazard classification is driven by the benzamide core and the iodine substituent. The iodine atom increases lipophilicity, potentially enhancing membrane permeability and bioavailability compared to chlorinated analogs.

Table 1: GHS Classification for 2-Iodobenzamide

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][4] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Structure-Activity Relationship (SAR) in Toxicity

The toxicity of iodobenzamides is not arbitrary; it is mechanistically linked to their structure:

-

The Benzamide Core: Structurally similar to procainamide, benzamides can act as CNS depressants or stimulants depending on substitution.

-

The Iodine Substituent (Heavy Atom Effect): The large atomic radius of iodine creates a "sigma-hole," increasing halogen bonding capability. This often results in higher affinity for protein targets (desirable for drugs, hazardous for exposure) compared to fluoro- or chloro- variants.

-

Metabolic Activation: In vivo, deiodination can release iodide ions, which may affect thyroid function upon chronic exposure.

Part 2: The Radiological Overlay (The "Hot" Variant)

When iodobenzamides are labeled (e.g.,

Isotope-Specific Hazards

-

Iodine-123 (

I): Gamma emitter (159 keV). Primary hazard is external exposure. Requires lead (Pb) shielding.[5] -

Iodine-125 (

I): Weak gamma/X-ray emitter but potent Auger electron emitter. Primary hazard is internal contamination (inhalation/ingestion) causing DNA damage.

Classification Logic Workflow

The following diagram illustrates how to classify a specific iodobenzamide sample based on its functional groups and isotopic state.

Figure 1: Decision logic for determining the regulatory scope of iodobenzamide derivatives.

Part 3: Critical SDS Authoring Parameters

When authoring or reviewing an SDS for Iodobenzamides, pay specific attention to these sections:

Section 7: Handling and Storage[7][8]

-

Light Sensitivity: The Carbon-Iodine (C-I) bond is photosensitive. Homolytic cleavage can occur under UV light, releasing iodine radicals.

-

Requirement: Store in amber glass vials.

-

-

Deiodination: In solution, particularly protic solvents, spontaneous deiodination may occur.

-

Requirement: Store at -20°C for long-term stability.

-

-

Radiological (If applicable):

-

Requirement: "Store behind lead shielding. Do not store with food. Secure storage (lock and key) required by nuclear regulatory license."

-

Section 8: Exposure Controls / Personal Protection[2]

-

Engineering Controls:

-

Cold: Chemical Fume Hood (CFH) with face velocity > 0.5 m/s.

-

Hot: Laminar Flow Hot Cell or Glovebox with charcoal filtration (to trap volatile iodine species).

-

-

PPE Matrix:

| Component | Recommendation | Rationale |

| Gloves | Double Nitrile (0.11 mm min) | Iodine can permeate latex; double gloving allows shedding outer layer if contaminated. |

| Respiratory | P95 or N95 (Solid) / Charcoal (Volatile) | Prevents inhalation of dust (H335) or volatile radioiodine. |

| Shielding | Lead Bricks (Standard) | Essential for |

Part 4: Experimental Protocol & Safety Validation

Context: Synthesis of 2-Iodobenzamide via the Sandmeyer Reaction (Common Route).

Synthesis Workflow

-

Diazotization: 2-Aminobenzamide is treated with

at 0°C. -

Iodination: Addition of KI (Potassium Iodide).[7]

-

Quenching: Sodium bisulfite (

) wash.-

Purpose: Reduces free iodine (

) to iodide (

-

Safety Validation Diagram

The following workflow ensures safety gates are met before proceeding to the next step.

Figure 2: Synthesis safety workflow emphasizing temperature control and gas venting.

Part 5: Emergency Response (Spill & Exposure)

The "Spill Decision Matrix"

Response protocols differ drastically between "Cold" and "Hot" spills. A "Cold" spill is a chemical cleanup; a "Hot" spill is a radiation containment event.

Figure 3: Emergency response logic distinguishing between chemical and radiological protocols.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. (H335).[1]

-

Skin Contact:

-

Cold: Wash with soap and water.[3]

-

Hot: Wash with lukewarm water and mild soap. Do not scrub (abrasion increases internal absorption of isotopes). Monitor with Geiger-Muller counter.

-

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3][4]

References

-

PubChem. (2025).[2] 2-Iodobenzamide Compound Summary (CID 77529). National Library of Medicine. [Link]

-

Society of Nuclear Medicine and Molecular Imaging (SNMMI). (2023). Procedure Standard for Radiopharmaceutical Safety. [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-iodobenzamide. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

-

Baldwin, R.M., et al. (1981). Structure-activity relationships of 123I-labeled orthod-iodobenzamides. Journal of Nuclear Medicine. [Link]

Sources

- 1. download.basf.com [download.basf.com]

- 2. 2-Iodobenzamide | C7H6INO | CID 77529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-Iodobenzamide | 3930-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. medi-thailand.com [medi-thailand.com]

- 6. actylislab.com [actylislab.com]

- 7. Iodine toxicity and its amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 4-chloro-N-cyclopropyl-3-iodoBenzamide under standard lab conditions

An in-depth technical analysis of the stability profile of 4-chloro-N-cyclopropyl-3-iodobenzamide, designed for researchers and drug development professionals.

Executive Summary: The Chemical Context

4-chloro-N-cyclopropyl-3-iodobenzamide (CAS 882679-31-4) is a highly functionalized aromatic building block. In pharmaceutical development, it is prominently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including phthalazine-based p38 mitogen-activated protein kinase (MAPK) inhibitors targeted for inflammatory diseases[1].

Given its polyfunctional nature—comprising an aryl chloride, an aryl iodide, and a secondary N-alkyl amide—understanding its thermodynamic stability and degradation kinetics under standard laboratory conditions is paramount. Failure to account for its specific structural vulnerabilities can lead to downstream synthetic failures, impurity carryover, and compromised batch-to-batch reproducibility.

Structural Vulnerabilities & Mechanistic Causality

As an Application Scientist, establishing a stability profile requires moving beyond arbitrary shelf-life numbers and understanding the thermodynamic and kinetic landscape of the molecule. This compound possesses three distinct functional domains, each dictating specific handling requirements:

-

Photolytic Cleavage of the Aryl-Iodide Bond (Primary Vulnerability): The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule, possessing a low bond dissociation energy (BDE) of approximately 65 kcal/mol. This energy threshold corresponds directly to the energy of photons in the UVA and visible light spectrum (approx. 315–400 nm). Exposure to standard laboratory fluorescent lighting or natural sunlight induces rapid homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical[2],[3]. Once formed, the aryl radical rapidly abstracts a hydrogen atom from surrounding hydrogen-donating solvents (e.g., methanol, THF) or undergoes dimerization, leading to the primary deiodinated degradant: 4-chloro-N-cyclopropylbenzamide.

-

Hydrolytic Susceptibility of the Amide Bond: Generally, N-alkyl benzamides exhibit robust stability against hydrolysis compared to N-aryl benzamides or aliphatic amides[4]. However, the presence of the strongly electron-withdrawing 4-chloro and 3-iodo substituents exerts a negative inductive effect (-I) across the aromatic ring. This increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic. While stable at a neutral pH, prolonged exposure to strongly alkaline conditions (pH > 10) facilitates nucleophilic attack by hydroxide ions, leading to hydrolysis into 4-chloro-3-iodobenzoic acid and cyclopropylamine.

-

Inertness of the Aryl Chloride: The C-Cl bond (BDE ~96 kcal/mol) remains thermodynamically stable under standard non-catalytic laboratory conditions and does not significantly contribute to the ambient degradation profile.

Figure 1: Photolytic degradation pathway of the C-I bond generating radical intermediates.

Experimental Workflows for Stability Profiling

To establish a rigorous stability profile, the following self-validating protocols must be executed. A protocol is only scientifically sound if it isolates causal variables; therefore, these workflows are designed with strict internal controls.

Protocol 1: ICH Q1B-Compliant Photostability Testing

-

Objective: Quantify the kinetic rate of C-I bond photolysis in solution.

-

Causality & Control: A dark control must be run simultaneously. If the dark control degrades, the pathway is thermal or solvolytic, not purely photochemical. This guarantees that UV exposure is the sole causal variable.

-

Step-by-Step Methodology:

-

Prepare a 1.0 mg/mL solution of 4-chloro-N-cyclopropyl-3-iodobenzamide in HPLC-grade Acetonitrile/Water (50:50).

-

Aliquot 2 mL into two identical clear quartz vials. Wrap one vial entirely in heavy-duty aluminum foil (Dark Control).

-

Place both vials in a calibrated photostability chamber. Expose to an overall illumination of

1.2 million lux hours and an integrated near-ultraviolet energy of -

Sample 100 µL at intervals: T=0, 2h, 4h, 8h, and 24h.

-

Analyze via UPLC-MS/MS (C18 column, gradient elution) to quantify the parent compound and identify the deiodinated mass (

).

-

Protocol 2: Accelerated Hydrolytic Degradation

-

Objective: Determine the pH boundary limits for the amide bond.

-

Causality & Control: Mass balance must be calculated at every time point. The molar sum of the remaining parent compound and the identified degradants must equal 100% (± 5%). A failure in mass balance indicates undetected secondary degradation pathways (e.g., precipitation or volatile degradant formation).

-

Step-by-Step Methodology:

-

Prepare three 0.5 mg/mL solutions in buffered matrices: pH 1.2 (0.1N HCl), pH 7.4 (PBS), and pH 12.0 (0.01N NaOH).

-

Incubate all samples in sealed amber vials (to prevent concurrent photolysis) at 40°C to accelerate hydrolytic kinetics.

-

Quench 100 µL aliquots at T=0, 24h, 3 days, and 7 days by neutralizing the pH with the appropriate counter-acid/base.

-

Analyze via UPLC-UV (254 nm) to monitor the formation of 4-chloro-3-iodobenzoic acid.

-

Figure 2: Self-validating experimental workflow for comprehensive stability profiling.

Quantitative Data Summary

The following table synthesizes the expected kinetic stability data based on the structural vulnerabilities and experimental stress testing outlined above.

| Condition | Environment | Primary Degradation Pathway | Estimated Half-Life ( |

| Solid State (Dark) | 25°C, Ambient Humidity | None (Stable) | > 2 Years |

| Solution (Light) | Ambient UV/Vis, MeCN | C-I Photolysis (Deiodination) | < 4 Hours |

| Solution (pH 1.2) | 40°C, Aqueous Buffer | Acid-Catalyzed Hydrolysis | > 14 Days |

| Solution (pH 7.4) | 40°C, Aqueous Buffer | None (Stable) | > 30 Days |

| Solution (pH 12.0) | 40°C, Aqueous Buffer | Base-Catalyzed Hydrolysis | ~ 3 to 5 Days |

Handling & Storage Guidelines

Based on the established mechanistic vulnerabilities, the following self-validating storage system is required for 4-chloro-N-cyclopropyl-3-iodobenzamide:

-

Light Protection (Critical): Must be stored in opaque or amber glass containers to completely abrogate UVA/Vis-induced C-I homolysis. Clear glass vials will result in rapid degradation in solution.

-

Moisture Control: Store desiccated (e.g., in a vacuum desiccator with Drierite) to prevent surface moisture from initiating slow amide hydrolysis over long-term storage.

-

Temperature: Refrigeration (2–8°C) under an inert atmosphere (Argon or Nitrogen) is recommended for long-term storage (>6 months) to suppress ambient thermal degradation kinetics and prevent oxidative cross-coupling of any trace radicals.

References

1.[1] Title: US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use. Source: google.com. URL: 2.[4] Title: Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide. Source: benchchem.com. URL: 3.[2] Title: Recent Advances in Visible-Light-Mediated Amide Synthesis - PMC. Source: nih.gov. URL: 4.[3] Title: Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides. Source: acs.org. URL:

Sources

Synthetic Precursors and Methodologies for 4-Chloro-N-cyclopropyl-3-iodobenzamide Production

Executive Summary

The synthesis of halogenated benzamide derivatives is a cornerstone in the development of small-molecule therapeutics. Specifically, 4-chloro-N-cyclopropyl-3-iodobenzamide serves as a critical synthetic precursor and pharmacophore building block. This motif is frequently utilized in the modular assembly of kinase inhibitors targeting p38 mitogen-activated protein (MAP) kinase, Tie-2, and Lck, which are pivotal in inflammatory responses and angiogenesis[1][2].

The strategic value of this intermediate lies in its orthogonal halogens. The presence of both chlorine and iodine allows for highly regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Because the C–I bond is significantly weaker and more reactive than the C–Cl bond, researchers can selectively functionalize the 3-position while leaving the 4-chloro substituent intact for subsequent structural elaboration[3].

Retrosynthetic Strategy and Regiochemical Control

The construction of 4-chloro-N-cyclopropyl-3-iodobenzamide relies on a robust, three-step linear sequence starting from the inexpensive and commercially available 4-chlorobenzoic acid.

Retrosynthetic pathway for 4-chloro-N-cyclopropyl-3-iodobenzamide.

Mechanistic Causality: The success of this pathway is rooted in strict electronic directing effects during the initial iodination. 4-Chlorobenzoic acid features two directing groups:

-

Carboxylic Acid (-COOH): Strongly electron-withdrawing and meta-directing.

-

Chlorine (-Cl): Inductively electron-withdrawing but ortho/para-directing via resonance.

These synergistic effects direct the incoming iodonium electrophile (

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that completion and purity can be assessed at each stage without requiring immediate chromatographic analysis.

Protocol A: Electrophilic Aromatic Iodination

Objective: Synthesis of 4-chloro-3-iodobenzoic acid[5].

-

Setup: Suspend 4-chlorobenzoic acid (1.0 equiv) in a mixture of acetic acid and concentrated sulfuric acid (catalytic).

-

Oxidation/Iodination: Add elemental iodine (

, 0.5 equiv) and sodium periodate ( -

Reaction: Heat the mixture to 80°C for 12 hours.

-

Workup (Self-Validation): Pour the mixture into ice water containing sodium bisulfite. The bisulfite quenches any unreacted iodine (indicated by the disappearance of the brown color). Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Acyl Chloride Activation